Ethyl 4-(benzoylanilino)benzoate
Description
Ethyl 4-(benzoylanilino)benzoate is an ester derivative of benzoic acid featuring a benzoylanilino group (-NH-C₆H₅-CO-) at the para position of the benzene ring. This compound is structurally characterized by:
- Ester group: Ethoxycarbonyl (-COOCH₂CH₃) at the benzene ring.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.398 |
IUPAC Name |
ethyl 4-(N-benzoylanilino)benzoate |
InChI |
InChI=1S/C22H19NO3/c1-2-26-22(25)18-13-15-20(16-14-18)23(19-11-7-4-8-12-19)21(24)17-9-5-3-6-10-17/h3-16H,2H2,1H3 |
InChI Key |
BIOISUFAQQXNJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share a benzoate ester core but differ in substituents, influencing their reactivity, solubility, and applications:
Physicochemical Properties
- Solubility: The benzoylanilino group in the target compound likely reduces water solubility compared to alkylamino analogs (e.g., ethyl 4-(butylamino)benzoate), which exhibit moderate polarity due to the alkyl chain .
- Thermal Stability: Aromatic substituents (e.g., benzoyl) may increase melting points relative to aliphatic analogs. For example, ethyl 4-(butylamino)benzoate melts at 68–70°C , while sulfonamide derivatives (e.g., SABA1) are presumed to have higher thermal stability due to rigid aromatic systems .
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